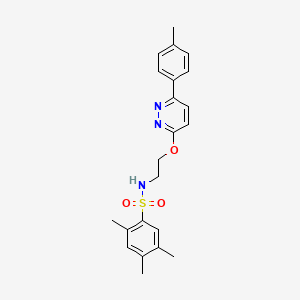

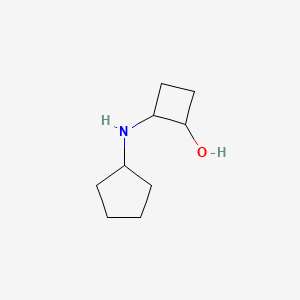

1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of aryl piperazine derivatives, including those similar to 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine, involves various chemical reactions that allow for the introduction of different substituents on the piperazine ring or the aromatic ring. These synthetic routes often employ steps such as nucleophilic substitution, reductive amination, and coupling reactions to achieve the desired structural modifications. For instance, compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety have been synthesized and shown to display significant antiarrhythmic and antihypertensive activities due to their alpha-adrenolytic properties (Malawska et al., 2002).

Molecular Structure Analysis

The molecular structure of aryl piperazine derivatives is crucial for their biological activity. X-ray diffraction and density functional theory (DFT) calculations are commonly used to determine and analyze the optimal molecular structure of these compounds. For example, the crystal structure and DFT study of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the compound's reactivity and interaction with biological targets (Ban et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

Synthesis and Antiarrhythmic Effects :Research has highlighted the synthesis of derivatives containing the 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine moiety, showcasing their potential in treating cardiovascular conditions. For instance, compounds synthesized with a 3-(4-arylpiperazin-1-yl)propyl moiety demonstrated significant antiarrhythmic and antihypertensive activities. The presence of a 1-phenylpiperazine moiety with specific substituents was crucial for these effects, suggesting a link to alpha-adrenolytic properties (Malawska et al., 2002).

Antimalarial Activity :Another study focused on piperazine derivatives for their antimalarial properties. It was found that the structural combination of a hydroxyl group, a propane chain, and a fluor group played a significant role in inhibiting the growth of Plasmodium falciparum. The most potent compound in this series exhibited significantly higher activity against P. falciparum compared to tumorogenic and non-tumorogenic cells, pointing to the therapeutic potential of such derivatives in malaria treatment (Mendoza et al., 2011).

Molecular Docking and Design

Docking Studies for Anticancer Properties :Piperazine-1-yl-1H-indazole derivatives, including those structurally related to 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine, have been synthesized and characterized, with further molecular docking studies suggesting their importance in medicinal chemistry, particularly in the search for novel anticancer agents. This highlights the compound's relevance in drug design and discovery processes (Balaraju et al., 2019).

Receptor Ligand Analogues for Diagnostic Applications :Research into analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) aimed at reducing lipophilicity for potential diagnostic use through positron emission tomography (PET) radiotracers demonstrates the chemical's versatility and potential in medical diagnostics, particularly in oncology (Abate et al., 2011).

Propiedades

IUPAC Name |

1-propan-2-yl-4-pyridin-4-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-11(2)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQABPTHCRBLCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Difluoro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2487960.png)

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)

![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)

![(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2487973.png)

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2487981.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)